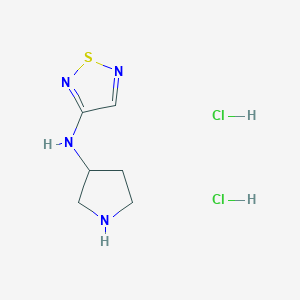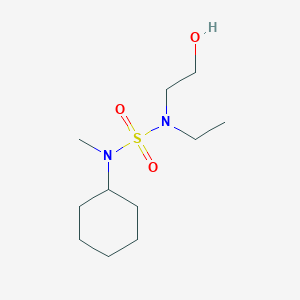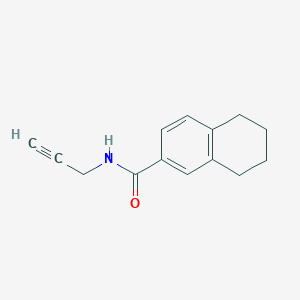
3-(3-i-Propylphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is often used in cross-coupling reactions, which are essential in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-iso-propylphenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often prepared in situ by reacting zinc dust with a halogenated hydrocarbon in the presence of a suitable solvent like THF.
Industrial Production Methods
On an industrial scale, the production of 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and bases.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from reactions involving 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, transmetalation, and reductive elimination, to form the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc Bromide
- Benzylzinc Bromide
- tert-Butylzinc Bromide
- 4-Fluorophenylzinc Bromide
- 2-Propylzinc Bromide
Uniqueness
3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its iso-propyl group provides steric hindrance, which can influence the outcome of reactions and make it suitable for synthesizing specific target molecules that other organozinc compounds may not efficiently produce.
Properties
Molecular Formula |
C15H15BrZn |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
bromozinc(1+);1-phenyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GQSOVONGOHWLOL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


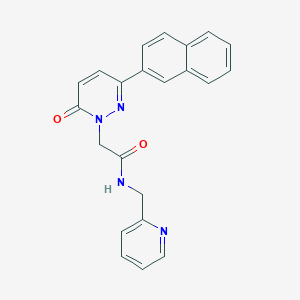

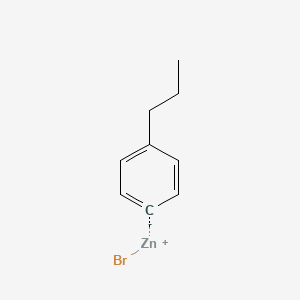
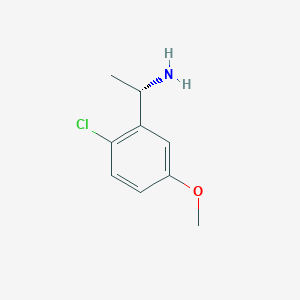
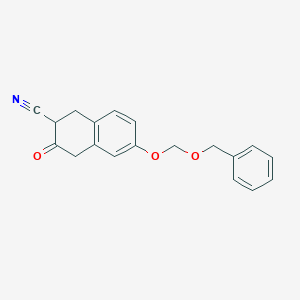

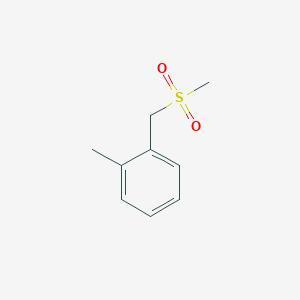
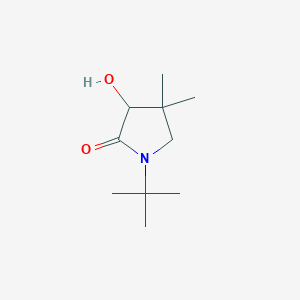
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)

